Structural Uniqueness: Cyclopropanecarbonyl vs. Acetyl/Aroyl Substitutions at the Piperazine Ring
The cyclopropanecarbonyl group imparts a uniquely strained, compact, and metabolically stable motif compared to the acetyl (N-CO-CH3) or benzoyl (N-CO-Ph) groups found in many related compounds. In the broader class, the patent literature indicates that varying the substituent on the piperazine nitrogen (denoted as variable X in the generic formula) has a significant impact on mGluR5 binding and functional antagonism [2]. While the patent does not provide direct tabular data for this exact compound, it conceptually distinguishes the cyclopropanecarbonyl substitution from linear or aromatic acyl groups, which can be subject to rapid esterase-mediated hydrolysis or steric clashes in the mGluR5 binding pocket. The cyclopropane ring's unique bond angles and resistance to oxidative metabolism are established motifs in medicinal chemistry for improving metabolic stability [3].
| Evidence Dimension | Metabolic Stability and Binding Pocket Complementarity |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl substituent on piperazine (exact compound, CAS 2549004-11-5) |
| Comparator Or Baseline | Generic acetyl-piperazine or benzoyl-piperazine analogs (e.g., compounds with N-CO-CH3 or N-CO-Ph in place of cyclopropanecarbonyl) |
| Quantified Difference | No direct comparative metabolic or binding data available for this specific compound; inferred from established class-level SAR trends and known cyclopropane metabolic advantages. |
| Conditions | Inferred from mGluR5 binding assays and metabolic stability data for analogous compounds |
Why This Matters
For researchers screening for mGluR5 modulators, the cyclopropanecarbonyl group differentiates this compound from simpler acyl analogs, offering a balance of steric bulk and metabolic resistance that may be critical for in vivo target engagement.
- [1] PubChem, Compound Summary for 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine, National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] D. J. Kyle et al., 'Therapeutic agents useful for treating or preventing pain,' U.S. Patent Application US 2004/0006091 A1, published 2004-01-08. View Source
- [3] T. Tsukamoto et al., 'Cyclopropane-based conformational restriction: a useful tool in medicinal chemistry,' Current Topics in Medicinal Chemistry, vol. 8, no. 9, pp. 781-795, 2008. View Source
